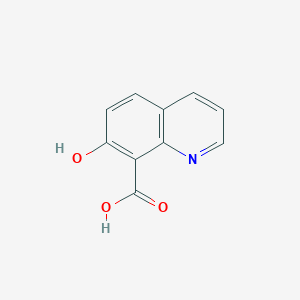

7-Hydroxyquinoline-8-carboxylic acid

Descripción

Propiedades

IUPAC Name |

7-hydroxyquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-7-4-3-6-2-1-5-11-9(6)8(7)10(13)14/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCGQULJYVNAQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)O)C(=O)O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Photophysical Characterization of 7-Hydroxyquinoline-8-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

7-Hydroxyquinoline-8-carboxylic acid (CAS: 1146298-53-4) is a highly specialized heteroaromatic compound renowned for its unique structural motif[1]. It features a relay of dual intramolecular hydrogen bonds, making it a critical model system for studying Excited-State Intramolecular Double Proton Transfer (ESIDPT)[2]. This in-depth guide outlines the optimal retrosynthetic strategy, mechanistic rationale, and step-by-step experimental protocols required to synthesize this compound from commercially available 7-hydroxyquinoline, alongside a summary of its photophysical properties[3].

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 7-hydroxyquinoline-8-carboxylic acid is achieved through a highly chemoselective, two-step sequence[2]. As a Senior Application Scientist, it is crucial to understand the causality behind these specific reaction choices rather than merely executing the steps.

-

Step 1: Regioselective Formylation (Reimer-Tiemann Reaction) The first step requires the introduction of a formyl group at the C8 position of 7-hydroxyquinoline[4]. The Reimer-Tiemann reaction is selected because the strongly basic medium deprotonates the C7-hydroxyl group, generating a highly nucleophilic phenoxide ion[5]. This activates the aromatic ring toward electrophilic attack by dichlorocarbene ( :CCl2 ), which is generated in situ from chloroform via alpha-elimination. The ortho-selectivity (specifically at C8 over C6) is thermodynamically driven by the stabilization afforded by a strong intramolecular hydrogen bond that forms between the C7-hydroxyl and the newly installed C8-formyl group[5].

-

Step 2: Chemoselective Mild Oxidation (Tollens-like Oxidation) The intermediate, 7-hydroxyquinoline-8-carbaldehyde, must be oxidized to the corresponding carboxylic acid[2]. The presence of an electron-rich phenol and a sensitive quinoline nitrogen precludes the use of harsh oxidants (e.g., KMnO4 or Jones reagent), which would cause ring cleavage or N-oxidation. Instead, a Tollens-like oxidation utilizing silver nitrate ( AgNO3 ) in basic ethanol is employed[2]. The in situ generated silver(I) oxide ( Ag2O ) acts as a mild, highly chemoselective oxidant that exclusively targets the aldehyde, converting it to a carboxylate while being reduced to elemental silver ( Ag0 ).

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating internal visual indicators and precise workup conditions to ensure high trustworthiness and reproducibility.

Protocol A: Synthesis of 7-Hydroxyquinoline-8-carbaldehyde

-

Preparation: Dissolve 7-hydroxyquinoline (1.0 eq) in a concentrated aqueous solution of sodium hydroxide ( NaOH , 10.0 eq). Heat the mixture to 60–70 °C under an inert atmosphere.

-

Carbene Generation: Add chloroform ( CHCl3 , 3.0 eq) dropwise over 1 hour. Self-Validation: The reaction is highly exothermic; dropwise addition controls the generation of the highly reactive dichlorocarbene. The solution will progressively darken.

-

Monitoring: Stir the mixture at 70 °C for an additional 4 hours. Monitor the consumption of the starting material via TLC (Eluent: Dichloromethane/Methanol, 95:5).

-

Workup & Isolation: Cool the reaction to room temperature. Carefully acidify the mixture using 2M HCl to a pH of ~5. Causality: The product is amphoteric; adjusting to its isoelectric point ensures maximum precipitation of the crude aldehyde.

-

Purification: Filter the precipitate, wash with cold water, and purify via silica gel column chromatography to yield 7-hydroxyquinoline-8-carbaldehyde as a solid[4],[5].

Protocol B: Synthesis of 7-Hydroxyquinoline-8-carboxylic Acid

-

Preparation: Dissolve the purified 7-hydroxyquinoline-8-carbaldehyde (1.0 eq) in a minimal amount of ethanol. Add a 10% aqueous NaOH solution (3.0 eq).

-

Oxidation: Slowly add an aqueous solution of silver nitrate ( AgNO3 , 2.5 eq) to the stirring mixture at room temperature. Self-Validation: The immediate formation of a black precipitate/silver mirror ( Ag0 ) confirms the active reduction of Ag(I) and the concurrent oxidation of the aldehyde[2].

-

Monitoring: Stir the suspension at room temperature for 2–3 hours until TLC indicates the complete disappearance of the aldehyde.

-

Workup & Isolation: Filter the reaction mixture through a pad of Celite to remove the colloidal silver. Wash the Celite pad with dilute basic water.

-

Purification: Carefully acidify the combined filtrate with 1M HCl to pH ~3-4 to precipitate the target carboxylic acid. Filter, wash with cold distilled water, and dry under a vacuum to obtain 7-hydroxyquinoline-8-carboxylic acid[2].

Quantitative Data Summary

| Parameter | Step 1: Regioselective Formylation | Step 2: Chemoselective Oxidation |

| Reaction Type | Reimer-Tiemann Reaction | Tollens-like Oxidation |

| Starting Material | 7-Hydroxyquinoline | 7-Hydroxyquinoline-8-carbaldehyde |

| Active Reagents | CHCl3 , NaOH (aq) | AgNO3 , NaOH (aq) |

| Solvent System | Water / Ethanol | Ethanol / Water |

| Temperature | 60–70 °C | Room Temperature |

| Typical Yield | 30–40% | 62% |

| Purification Method | Isoelectric Precipitation & Column | Celite Filtration & Acidic Precipitation |

Mechanistic and Workflow Visualizations

Figure 1: Synthetic workflow for 7-Hydroxyquinoline-8-carboxylic acid.

Figure 2: ESIDPT mechanism and photophysical pathway.

Note on Photophysics: As shown in Figure 2, 7-hydroxyquinoline-8-carboxylic acid undergoes an ultrafast (<220 fs) excited-state intramolecular double proton transfer (ESIDPT) upon photoexcitation[3]. The dual hydrogen bonds facilitate an asynchronous proton relay, resulting in a quinolinone-like tautomer that emits a highly Stokes-shifted fluorescence at ~470 nm[2],[6].

References

-

Tang, K.-C., Chen, C.-L., Chuang, H.-H., et al. "A Genuine Intramolecular Proton Relay System Undergoing Excited-State Double Proton Transfer Reaction." The Journal of Physical Chemistry Letters, 2011, 2(24), 3063-3068. URL:[Link]

-

Lapinski, L., et al. "7-Hydroxyquinoline-8-carbaldehydes. 1. Ground- and Excited-State Long-Range Prototropic Tautomerization." The Journal of Physical Chemistry A, 2013. URL:[Link]

-

Lapinski, L., et al. "Photoinduced Long-Distance Hydrogen-Atom Transfer in Molecules with a 7-Hydroxyquinoline Frame and a Carbaldehyde or Aldoxime Group as the Intramolecular Hydrogen Transporting Crane." The Journal of Physical Chemistry A, 2023. URL:[Link]

Sources

8-Hydroxyquinoline-7-Carboxylic Acid: A Technical Guide to Chemical Properties and Drug Development Applications

Executive Summary

As antimicrobial resistance and the demand for novel luminescent materials accelerate, the structural optimization of privileged scaffolds has become a cornerstone of modern chemical biology. 8-Hydroxyquinoline-7-carboxylic acid (8-HQ-7-COOH) represents a critical evolutionary step from the classic 8-hydroxyquinoline (8-HQ) chelator. By introducing a carboxylic acid moiety at the C7 position, researchers have engineered a molecule with a highly tunable secondary coordination sphere. This structural modification fundamentally alters the molecule's physicochemical profile, transforming it from a simple bidentate ligand into a sophisticated, low-cytotoxic nanomolar inhibitor of Metallo- β -lactamases (MBLs) and a versatile building block for lanthanide-based optoelectronics.

This guide synthesizes the coordination chemistry, physicochemical causality, and self-validating experimental workflows necessary for leveraging 8-HQ-7-COOH in advanced drug development and materials science.

Physicochemical Profiling & Structural Causality

The utility of 8-HQ-7-COOH is dictated by its unique thermodynamic and electronic properties. Unlike unsubstituted 8-HQ, which suffers from poor aqueous solubility and off-target toxicity due to indiscriminate metal chelation, the 7-carboxylic acid derivative exhibits a finely tuned pharmacokinetic profile.

Quantitative Data Summary

Table 1: Physicochemical and Pharmacokinetic Profile

| Property | Value | Causality / Experimental Significance |

|---|---|---|

| Molecular Weight | 189.17 g/mol | Ideal fragment-like size; allows deep penetration into sterically hindered enzyme active sites without steric clashing[1]. |

| XLogP3 | 1.9 | Optimal lipophilicity for passive membrane permeability; avoids excessive hydrophobic trapping in lipid bilayers[1]. |

| TPSA | 70.4 Ų | Excellent for oral bioavailability; provides sufficient polarity to remain soluble in aqueous physiological buffers[1]. |

| pKa (COOH) | 1.34 ± 0.30 | Ensures the carboxylate is fully deprotonated at physiological pH (7.4), acting as a potent electrostatic anchor for metal ions[2]. |

The Causality of the 7-Carboxylic Acid Substitution

From an application scientist's perspective, the addition of the 7-COOH group is not merely a functionalization—it is a strategic electronic modulation.

-

Solubility & Bioavailability: The low pKa of the carboxylic acid (1.34)[2] ensures ionization in blood plasma, drastically improving aqueous solubility compared to lipophilic 8-HQs like clioquinol.

-

Coordination Geometry: While the quinoline nitrogen and phenolic oxygen serve as primary bidentate donors, the adjacent carboxylate provides a secondary binding anchor. This allows 8-HQ-7-COOH to bridge dinuclear metal centers (e.g., the Zn1-Zn2 sites in MBLs) or form highly stable polymeric networks with f-block elements like Eu(III)[3].

-

Toxicity Mitigation: By increasing the polarity and altering the redox potential of the quinoline ring, 8-HQ-7-COOH demonstrates remarkably low cytotoxicity and high stability in human liver microsomes, making it an ideal lead candidate for in vivo applications[4].

Application in Drug Development: Metallo- β -Lactamase Inhibition

The emergence of New Delhi metallo- β -lactamase-1 (NDM-1) and Verona integron-encoded metallo- β -lactamase (VIM-2) has rendered many bacterial strains resistant to nearly all β -lactam antibiotics[5]. Fragment-based screening has identified 8-HQ-7-COOH as a broad-spectrum, nanomolar MBL inhibitor[4].

Mechanistically, the molecule infiltrates the MBL active site and utilizes its N, O, and COOH donors to chelate the dinuclear zinc center. This displaces the catalytic water molecule required for the hydrolysis of the β -lactam ring, thereby restoring the efficacy of antibiotics like meropenem and amoxicillin in resistant E. coli strains[4].

Fig 1: Mechanism of MBL inhibition by 8-HQ-7-COOH via dinuclear zinc chelation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out false positives (e.g., compound aggregation or assay interference).

Protocol 1: In Vitro MBL Inhibition Kinetics & Validation

This workflow evaluates the inhibitory potency of 8-HQ-7-COOH against purified NDM-1/VIM-2 enzymes.

Step 1: Reagent Preparation & Baseline Establishment

-

Prepare a 10 mM stock of 8-HQ-7-COOH in LC-MS grade DMSO.

-

Self-Validation Check: Run the stock through LC-MS to confirm >98% purity and rule out degradation products that could act as pan-assay interference compounds (PAINS).

-

Prepare the assay buffer: 50 mM HEPES (pH 7.5), 10 µM ZnSO₄, and 0.01% Triton X-100 (to prevent non-specific inhibitor aggregation).

Step 2: Enzyme-Inhibitor Pre-incubation

-

Incubate 1 nM of purified NDM-1 with varying concentrations of 8-HQ-7-COOH (0.1 nM to 10 µM) in a 96-well microplate for 15 minutes at 25°C.

-

Control: Include a DMSO-only well (vehicle control) and an EDTA well (positive control for total zinc stripping).

Step 3: Substrate Addition & Kinetic Monitoring

-

Add 50 µM of nitrocefin (a chromogenic cephalosporin) to initiate the reaction.

-

Monitor absorbance at 482 nm continuously for 10 minutes using a microplate reader. Calculate the initial velocity ( V0 ) of hydrolysis.

Step 4: Orthogonal Validation (Thermal Shift Assay)

-

To prove that inhibition is due to direct binding rather than zinc sequestration from the buffer, perform a Differential Scanning Fluorimetry (DSF) assay. A positive shift in the melting temperature ( Tm ) of NDM-1 in the presence of 8-HQ-7-COOH confirms direct active-site engagement.

Fig 2: Self-validating workflow for screening 8-HQ-7-COOH as an MBL inhibitor.

Protocol 2: Synthesis of Lanthanide-8-HQ-7-COOH Complexes for Luminescence

Because of its thermal stability, 8-HQ-7-COOH is heavily utilized to create rare-earth luminescent complexes (e.g., for OLEDs)[3].

Step 1: Ligand Deprotonation

-

Dissolve 3 equivalents of 8-HQ-7-COOH in a mixture of ethanol and water (1:1 v/v).

-

Adjust the pH to ~6.5 using 1M NaOH. Causality: This specific pH deprotonates the carboxylic acid (pKa 1.34) and the quinoline nitrogen, priming the molecule for multidentate coordination without precipitating metal hydroxides.

Step 2: Metal Coordination

-

Slowly add 1 equivalent of Eu(NO₃)₃·6H₂O dissolved in water dropwise under continuous stirring at 60°C.

-

Self-Validation Check: Monitor the reaction via UV-Vis spectroscopy. A bathochromic shift in the ligand's absorption band confirms successful metal-to-ligand charge transfer (MLCT) complexation.

Step 3: Crystallization & Structural Validation

-

Allow the solution to cool slowly to room temperature to yield single crystals of [Eu3(8−HQCA)3(COOH)(OH)2(H2O)3]n [3].

-

Validate the structure using Single-Crystal X-Ray Diffraction (XRD) and assess luminescent quantum yield using a spectrofluorometer.

Coordination Targets and Broader Applications

Beyond antibacterial development, the unique tridentate/bridging capacity of 8-HQ-7-COOH makes it a highly sought-after ligand across multiple disciplines.

Table 2: Metal Binding Affinities and Applications

| Metal Ion | Coordination Mode | Primary Application & Causality |

|---|---|---|

| Zn(II) | Tridentate / Bridging | Antimicrobial: Chelation of dinuclear active sites in MBLs (NDM-1, VIM-2) to reverse antibiotic resistance[4]. |

| Eu(III) / Dy(III) | Multidentate Polymeric | Materials Science: Sensitizes f-block elements via the "antenna effect" for highly efficient luminescent OLED materials[3]. |

| Cu(II) | Bidentate (N, O) | Oncology: Forms lipophilic copper complexes that act as ionophores, inducing intracellular oxidative stress in cancer cell lines[6]. |

Sources

- 1. 8-Hydroxyquinoline-7-carboxylic Acid | C10H7NO3 | CID 231363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-HYDROXYQUINOLINE-7-CARBOXYLIC ACID CAS#: 19829-79-9 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Unraveling the Photophysics of 7-Hydroxyquinoline-8-carboxylic Acid: A Comprehensive Spectroscopic Guide

Executive Summary

In the landscape of photochemistry and rational drug design, 7-Hydroxyquinoline-8-carboxylic acid (7-HQ-8-COOH) serves as a paradigm-defining molecular probe. It is uniquely characterized by a trifunctional proton-donating/accepting system that enforces a rigid, dual intramolecular hydrogen-bonded network[1]. Upon photoexcitation, this structural pre-organization triggers an ultrafast Excited-State Intramolecular Double Proton Transfer (ESIDPT)[1].

This technical guide provides an in-depth synthesis of the spectroscopic data (NMR, UV-Vis, IR) required to characterize 7-HQ-8-COOH. As a Senior Application Scientist, my objective is to move beyond mere data reporting; this whitepaper elucidates the causality behind the spectroscopic signatures and outlines self-validating experimental workflows designed to ensure absolute data integrity.

Mechanistic Framework: The Dual H-Bond System

To interpret the spectroscopic data of 7-HQ-8-COOH, one must first understand its ground-state topology. The molecule forms two fused six-membered-ring hydrogen bonds:

-

Between the 8-carboxylic acid proton (–COOH) and the quinoline nitrogen.

-

Between the 7-hydroxyl proton (–OH) and the carbonyl oxygen of the carboxylic group[1].

Upon absorption of a UV photon, the molecule transitions to a Franck-Condon excited state. The sudden redistribution of electron density alters the intrinsic pKa and pKb of these functional groups, initiating a cooperative, concerted double proton transfer that occurs in less than 220 femtoseconds[1]. This yields a highly fluorescent quinolinone-like tautomer.

Figure 1: Photophysical cycle of 7-Hydroxyquinoline-8-carboxylic acid via ESIDPT.

Spectroscopic Signatures & Causality

Nuclear Magnetic Resonance (NMR)

The ground-state structural rigidity of 7-HQ-8-COOH is unequivocally validated via 1 H NMR. When dissolved in anhydrous DMSO- d6 , the spectrum reveals two extreme downfield-shifted proton resonances at 16.5 ppm and 17.6 ppm [1].

-

Causality: Protons engaged in strong intramolecular hydrogen bonds experience severe electron deshielding. The peak at 16.5 ppm is assigned to the quinolic O–H, while the 17.6 ppm peak corresponds to the carboxylic COOH[1]. The survival of these shifts in a highly competitive, hydrogen-bond-accepting solvent like DMSO proves the extraordinary thermodynamic stability of the internal dual H-bond network.

UV-Visible Absorption & Steady-State Fluorescence

In non-polar, aprotic solvents (e.g., cyclohexane), 7-HQ-8-COOH exhibits a lowest-lying absorption band maximized at ~340 nm , attributed to a π→π∗ transition[1].

-

Causality: Excitation at 340 nm results in a massive Stokes-shifted emission peaking at ~465 nm ( Φ∼0.3 )[1]. This ~125 nm shift ( ∼8000 cm−1 ) is the hallmark of ESIDPT. The emission does not originate from the locally excited state; rather, it emanates from the geometrically relaxed, lower-energy quinolinone tautomer generated after the ultrafast proton relay[1].

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the hydrogen-bonding network. The O–H stretching frequencies (typically sharp at ~3600 cm −1 in free hydroxyls) are massively broadened and red-shifted into the 3200–2800 cm −1 region. Furthermore, the C=O stretching frequency is shifted downwards (typically ~1650 cm −1 ), reflecting its weakened double-bond character as it acts as a hydrogen bond acceptor for the 7-hydroxyl group.

Self-Validating Experimental Protocols

To ensure data integrity, spectroscopic workflows must be designed as self-validating systems. The following protocols detail the exact methodologies required to replicate the photophysical profiling of 7-HQ-8-COOH.

Figure 2: Multi-spectroscopic validation workflow for tautomeric characterization.

Protocol A: Anhydrous NMR Characterization

Objective: Confirm the dual intramolecular hydrogen-bonded ground state.

-

Sample Preparation: Dry 7-HQ-8-COOH under high vacuum at 60°C for 12 hours. Dissolve 5 mg in 0.6 mL of strictly anhydrous, sealed-ampoule DMSO- d6 .

-

Acquisition: Acquire 1 H NMR at 298 K using a 400 MHz (or higher) spectrometer. Set the spectral window to at least 20 ppm to capture extreme downfield shifts.

-

Self-Validation Checkpoint: Assess the line width of the 16.5 and 17.6 ppm peaks. If the peaks are broad or missing, trace water is present, causing rapid intermolecular proton exchange. The sample must be discarded and re-prepared.

Protocol B: Photophysical Profiling in Aprotic Media

Objective: Isolate the intrinsic ESIDPT mechanism without solvent interference.

-

Solvent Selection: Use spectroscopic-grade cyclohexane. Causality: Protic solvents (like methanol or water) will competitively hydrogen-bond with the molecule, disrupting the internal proton relay and artificially quenching the 465 nm tautomer emission[2].

-

Absorption: Record the UV-Vis spectrum from 250 nm to 500 nm. Identify the π→π∗ max at ~340 nm.

-

Emission: Excite the sample at 340 nm and record the emission from 360 nm to 650 nm.

-

Self-Validation Checkpoint: Perform an excitation scan monitoring the emission at 465 nm. The resulting excitation spectrum must perfectly overlay with the ground-state absorption spectrum (340 nm). This proves that the highly Stokes-shifted emission originates from the same ground-state species and is not an artifact of an impurity[1].

Quantitative Data Summaries

To facilitate rapid reference and cross-validation, the core spectroscopic parameters of 7-HQ-8-COOH are consolidated below.

Table 1: 1 H NMR Chemical Shifts (Solvent: Anhydrous DMSO- d6 , 298 K) | Proton Assignment | Chemical Shift ( δ , ppm) | Multiplicity | Mechanistic Significance | | :--- | :--- | :--- | :--- | | 8-COOH | ~17.6 | Singlet (broadened) | Validates H-bond with quinoline Nitrogen[1]. | | 7-OH | ~16.5 | Singlet (broadened) | Validates H-bond with carbonyl Oxygen[1]. | | Aromatic Core | 7.2 – 8.9 | Multiplets | Confirms structural integrity of the quinoline ring. |

Table 2: Steady-State Photophysical Properties (Solvent: Cyclohexane, 298 K)

| Parameter | Value | Transition / Origin |

|---|

| Absorption Max ( λabs ) | ~340 nm | π→π∗ transition of the Normal (N) state[1]. | | Emission Max ( λem ) | ~465 nm | Fluorescence from the Tautomer (T*) state[1]. | | Stokes Shift | ~125 nm (~8000 cm −1 ) | Geometric relaxation post-ESIDPT[1]. | | Quantum Yield ( Φ ) | ~0.30 | High efficiency of the ESIDPT pathway[1]. |

Table 3: Key FT-IR Vibrational Modes (Solid State, KBr Pellet) | Wavenumber (cm −1 ) | Vibrational Mode | Structural Implication | | :--- | :--- | :--- | | 3200 – 2800 | ν (O–H) / ν (N–H) | Massive broadening indicates strong H-bonding. | | ~1650 | ν (C=O) | Downward shift confirms carbonyl acts as H-bond acceptor. | | 1580 – 1600 | ν (C=C) / ν (C=N) | Aromatic backbone stretching. |

References

-

A Genuine Intramolecular Proton Relay System Undergoing Excited-State Double Proton Transfer Reaction The Journal of Physical Chemistry Letters (2011). URL:[Link]

-

Theoretical study of the excited state intramolecular double proton transfer and spectral behaviors of 7-hydroxyquinoline-8-carboxylic acid Journal of Molecular Liquids (2020). URL:[Link]

-

7-Hydroxyquinoline-8-carbaldehydes. 1. Ground- and Excited-State Long-Range Prototropic Tautomerization The Journal of Physical Chemistry A (2013). URL:[Link]

Sources

Comprehensive Technical Guide on the Solubility and Solvation Dynamics of 7-Hydroxyquinoline-8-carboxylic Acid

Introduction to the Molecular Architecture

7-Hydroxyquinoline-8-carboxylic acid (CAS: 1146298-53-4) is a highly specialized heterocyclic aromatic compound characterized by a rigid quinoline core substituted with adjacent hydroxyl and carboxylic acid groups. This unique structural topology facilitates the formation of dual intramolecular hydrogen bonds (O-H···O and O-H···N), making it a paradigm molecule for studying Excited-State Intramolecular Double Proton Transfer (ESIDPT)[1].

While its photophysical properties are highly desirable for the development of fluorescent probes and molecular switches, its rigid planar structure and strong intramolecular hydrogen-bonding network present significant solubility challenges in both aqueous and organic environments[2]. This whitepaper provides a comprehensive, field-proven guide to mastering the solvation thermodynamics and experimental handling of this complex molecule.

Thermodynamics of Solvation & Tautomerism

The solubility of 7-Hydroxyquinoline-8-carboxylic acid is not merely a function of solvent polarity; it is fundamentally dictated by a solvent-dependent tautomeric equilibrium between the Enol (7-quinolinol) and Keto (7(1H)-quinolinone) forms[2].

-

Non-Polar Solvents (e.g., n-Hexane, Cyclohexane): The compound exhibits extremely low solubility in non-polar media[2]. In these environments, the Enol tautomer dominates because the non-polar solvent lacks the hydrogen-bonding capacity required to disrupt the molecule's dual intramolecular hydrogen bonds[1][2].

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility increases significantly. Protic solvents act as both hydrogen-bond donors and acceptors, facilitating an intermolecular, solvent-assisted proton transfer mechanism. This stabilizes the Keto tautomer through complexation with the solvent molecules[2][3].

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These are the optimal solvents for preparing high-concentration stock solutions. Strong polar aprotic solvents act as aggressive hydrogen-bond acceptors, effectively "opening up" the intramolecular hydrogen bonds and solvating the molecule efficiently without necessarily forcing the Keto conversion in the ground state[4].

Quantitative Solvation Profile

The following table summarizes the solubility behavior and dominant tautomeric states of 7-Hydroxyquinoline-8-carboxylic acid across various solvent classes.

| Solvent Class | Representative Solvent | Relative Solubility | Dominant Ground-State Tautomer | Solvation Mechanism |

| Non-Polar | n-Hexane | Very Low | Enol (7-quinolinol) | Intramolecular H-bonds remain intact; high crystal lattice energy resists solvation[2]. |

| Polar Protic | Methanol / Ethanol | Moderate to High | Keto (7(1H)-quinolinone) | Solvent-assisted intermolecular proton transfer and H-bond networking[2][3]. |

| Polar Aprotic | DMSO / DMF | Very High | Enol (Solvent-Complexed) | Disruption of intramolecular H-bonds via strong solvent dipole interactions[4]. |

| Aqueous | Water (pH < 5.0) | Low | Enol | Hydrophobic quinoline core drives precipitation[5]. |

| Aqueous Buffer | Water (pH > 7.4) | High | Carboxylate Anion | Deprotonation of the carboxylic acid yields a highly soluble salt[5]. |

Solvation & Tautomerization Pathway

Solvent-dependent tautomerization and ESIDPT pathways of 7-Hydroxyquinoline-8-carboxylic acid.

Self-Validating Protocol: Stock Preparation and Assay Dilution

Direct addition of 7-Hydroxyquinoline-8-carboxylic acid to aqueous biological buffers often results in immediate precipitation due to its hydrophobic core[5]. To circumvent this, a co-solvency approach combined with precise pH control is mandatory[5].

Step-by-Step Methodology

Step 1: Primary Solvation (Stock Preparation)

-

Action: Weigh the required mass of the compound and add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a target concentration of 10–50 mM.

-

Causality: DMSO acts as a powerful hydrogen-bond acceptor, disrupting the stable crystal lattice and the dual intramolecular H-bonds, ensuring complete thermodynamic dissolution[4].

Step 2: Mechanical Agitation

-

Action: Vortex the solution for 60 seconds, followed by sonication in a water bath at room temperature for 5–10 minutes until the solution is optically clear.

-

Causality: Sonication provides the activation energy required to overcome localized concentration gradients and fully solvate the hydrophobic quinoline rings.

Step 3: Buffer Optimization (pH Control)

-

Action: Prepare the target aqueous assay buffer. Ensure the pH is adjusted to at least 1–2 units above the pKa of the carboxylic acid group (typically requiring a pH of 7.4 to 8.2)[5].

-

Causality: Quinoline-carboxylic acids are acidic. Increasing the pH drives the deprotonation of the carboxylic acid moiety, forming a highly soluble carboxylate salt that resists precipitation in aqueous media[5].

Step 4: Controlled Co-Solvent Integration

-

Action: Add the DMSO stock solution dropwise into the aqueous buffer while under vigorous vortexing. Ensure the final DMSO concentration remains strictly <1% (v/v)[5].

-

Causality: Dropwise addition combined with rapid mixing prevents localized supersaturation of the hydrophobic free acid, mitigating nucleation. Keeping DMSO <1% prevents solvent-induced artifacts in downstream biological or spectroscopic assays[5].

Step 5: Analytical Quality Control (Self-Validation)

-

Action: Analyze the final solution using UV-Vis spectroscopy.

-

Causality: A successfully solvated system in polar media will exhibit a characteristic low-energy absorption band near 400 nm, indicative of the proper tautomeric network. The absence of baseline scattering (turbidity) confirms the absence of micro-precipitates[1][2].

Experimental Workflow

Optimized workflow for preparing stable solutions of 7-Hydroxyquinoline-8-carboxylic acid.

References

-

7-Hydroxyquinoline-8-carbaldehydes. 1. Ground- and Excited-State Long-Range Prototropic Tautomerization The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

-

A Genuine Intramolecular Proton Relay System Undergoing Excited-State Double Proton Transfer Reaction The Journal of Physical Chemistry Letters (via CCU) URL:[Link]

-

Excited-state proton transfer of 7-hydroxyquinoline in a non-polar medium: Mechanism of triple proton transfer in the hydrogen-bonded system ResearchGate URL: [Link]

-

Solvent-Polarity-Dependent Excited-State Behavior and Thermally Active Delayed Fluorescence for Triquinolonobenzene ACS Applied Bio Materials URL:[Link]

Sources

The Quinolone Carboxylic Acid Scaffold: Molecular Genesis, Structural Evolution, and Mechanistic Assays

Executive Summary

The discovery and optimization of quinoline carboxylic acids represent one of the most successful rational drug design campaigns in modern medicinal chemistry. Originally identified as a synthetic byproduct, this scaffold has been iteratively engineered into the fluoroquinolone class of antibiotics—agents that fundamentally disrupt bacterial DNA topology. This technical whitepaper explores the historical genesis, Structure-Activity Relationship (SAR) logic, generational evolution, and the robust biochemical assays used to validate topoisomerase poisoning.

Historical Genesis: The Accidental Discovery (1962)

Unlike many foundational antibiotic classes (e.g., penicillins, aminoglycosides) which were isolated from natural soil organisms, quinolones are entirely synthetic. The genesis of this class occurred in 1962 at Sterling Drug when George Lesher and his colleagues were attempting to synthesize the antimalarial agent chloroquine 1. During the purification process, they isolated a byproduct—7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid—which exhibited modest antibacterial activity 2.

This serendipitous discovery led to the synthesis of nalidixic acid (a 1,8-naphthyridine derivative), the progenitor of the quinolone class. While nalidixic acid was clinically introduced in 1967 for uncomplicated Gram-negative urinary tract infections, its utility was severely bottlenecked by poor systemic tissue distribution, a narrow spectrum of activity, and rapid emergence of bacterial resistance 3. Over the subsequent decades, medicinal chemists systematically modified the quinoline core to overcome these limitations, culminating in the highly potent fluoroquinolones.

Core Structural Directives: Structure-Activity Relationship (SAR)

The pharmacological success of fluoroquinolones is dictated by a rigid Structure-Activity Relationship (SAR) centered around the 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid core. Every functional group addition is a calculated modification designed to enhance target affinity, expand the antimicrobial spectrum, or improve pharmacokinetic parameters 4.

-

C-3 Carboxyl & C-4 Keto Groups: These are absolutely essential and cannot be substituted. They act as the primary binding domain, chelating a divalent magnesium ion (Mg²⁺) that bridges the drug to the water-metal ion pocket of the bacterial enzyme.

-

C-6 Fluorine: The defining feature of "fluoroquinolones." The high electronegativity of fluorine dramatically increases lipophilicity, facilitating rapid penetration through the bacterial cell wall while simultaneously increasing binding affinity to the DNA-gyrase complex.

-

C-7 Heterocycle: Substitution with a basic nitrogen heterocycle (e.g., piperazine in ciprofloxacin, pyrrolidine in later generations) dictates the antibacterial spectrum, significantly enhancing Gram-negative and Gram-positive activity.

-

C-8 Substitution: The addition of a methoxy group (-OCH₃) or a halogen at this position enhances activity against anaerobic bacteria and reduces the likelihood of selecting for resistant mutant strains.

-

N-1 Position: Alkyl or cyclopropyl substitutions control overall potency and pharmacokinetic half-life. The cyclopropyl ring (seen in ciprofloxacin) provides optimal spatial geometry for enzyme pocket insertion.

Structural-Activity Relationship (SAR) mapping of the quinoline carboxylic acid scaffold.

Generational Evolution & Pharmacological Spectrum

As the SAR logic was refined, the quinolone class evolved through four distinct generations. This evolution represents a shift from narrow-spectrum urinary antiseptics to broad-spectrum systemic therapeutics capable of treating severe respiratory, intra-abdominal, and atypical infections 5.

Table 1: Evolution of Quinolone Generations and Pharmacological Metrics

| Generation | Representative Agents | Key Structural Modification | Primary Target Enzyme | Antimicrobial Spectrum | Relative Half-Life |

| First | Nalidixic Acid, Oxolinic Acid | 1,8-naphthyridine core | Topoisomerase IV | Narrow Gram-negative (Enterobacteriaceae) | ~1.5 - 2 hours |

| Second | Ciprofloxacin, Norfloxacin | C-6 Fluorine, C-7 Piperazine | DNA Gyrase (Gram -) | Broad Gram-negative, limited Gram-positive | ~3 - 5 hours |

| Third | Levofloxacin, Gemifloxacin | Substituted pyrrolidines at C-7 | Dual (Gyrase & Topo IV) | Enhanced Gram-positive (S. pneumoniae) | ~6 - 8 hours |

| Fourth | Moxifloxacin, Trovafloxacin | C-8 Methoxy or Halogen | Dual (Gyrase & Topo IV) | Broadest: Gram +/-, Atypicals, Anaerobes | ~10 - 14 hours |

Mechanistic Causality: Poisoning the Topoisomerase Machinery

Fluoroquinolones do not simply inhibit bacterial enzymes; they act as topoisomerase poisons . During normal bacterial replication, DNA Gyrase (Topoisomerase II) and Topoisomerase IV introduce transient double-strand breaks in the DNA to relieve torsional strain (supercoiling) ahead of the replication fork 6.

The quinolone molecule intercalates into these DNA cleavage sites. By chelating the catalytic Mg²⁺ ion via its C-3/C-4 keto-acid motif, the drug physically blocks the enzyme's ligase activity. This stabilizes the transient "cleavage complex" into an irreversible, lethal ternary complex. When the bacterial replication fork collides with this stabilized complex, it triggers catastrophic double-strand DNA breaks, leading to rapid, bactericidal cell death.

Mechanism of topoisomerase poisoning and ternary cleavage complex stabilization by fluoroquinolones.

Validating Efficacy: The DNA Gyrase Supercoiling Assay

To quantify the inhibitory potency (IC₅₀) of novel quinolone derivatives, researchers rely on the DNA Gyrase Supercoiling Assay. This protocol is a self-validating system designed to visually capture the enzyme's inability to supercoil DNA in the presence of the drug 7.

Reagents & Mechanistic Causality

-

Substrate (Relaxed pBR322 Plasmid DNA): Relaxed circular DNA migrates slowly through an agarose gel. When active gyrase introduces negative supercoils, the DNA compacts and migrates rapidly, creating a clear visual delta.

-

Buffer (Tris-HCl, KCl, MgCl₂, DTT, Spermidine): Mg²⁺ is critical for both enzyme catalysis and drug chelation. Spermidine condenses the DNA to facilitate optimal gyrase binding.

-

Energy Source (1 mM ATP): DNA gyrase is strictly ATP-dependent for supercoiling; without ATP, it can only relax DNA.

-

Termination Reagents (SDS & Proteinase K): SDS denatures the trapped enzyme, and Proteinase K digests it. This prevents bulky protein-DNA complexes from getting stuck in the gel wells, ensuring accurate electrophoresis.

Step-by-Step Methodology

-

Reaction Setup: On ice, combine 1× assay buffer, 1.5 nM relaxed pBR322 DNA, and 1 mM ATP in sterile microcentrifuge tubes. Self-Validation: Always prepare a vehicle control tube (DMSO only) to establish the baseline of uninhibited enzyme activity.

-

Inhibitor Addition: Aliquot varying concentrations of the experimental quinolone (e.g., 0.1 to 10 µg/mL) into the respective test tubes. Include a known positive control (e.g., Ciprofloxacin at 10 µg/mL) to validate assay sensitivity.

-

Enzyme Initiation: Add 7.5 nM of purified DNA gyrase (GyrA/GyrB subunits) to all tubes last. Mix gently by pipetting. The final reaction volume should be 30 µL.

-

Incubation: Transfer the tubes to a 37°C water bath for 60 minutes to allow the supercoiling reaction to reach steady-state kinetics.

-

Termination: Add 8 µL of the Stop Buffer (containing 5% SDS and Proteinase K). Incubate for an additional 30 minutes at 37°C to fully digest the gyrase, followed by a chloroform/isoamyl alcohol (24:1) extraction to remove residual peptides.

-

Electrophoresis & Readout: Load the aqueous phase onto a 1% agarose gel in TAE buffer. Run at 80V for 2 hours. Stain with ethidium bromide and quantify the ratio of supercoiled (fast-migrating) to relaxed (slow-migrating) DNA using densitometry.

Step-by-step experimental workflow for the DNA gyrase supercoiling inhibition assay.

References

- Quinolone: a versatile therapeutic compound class - PMC (NIH).

- Quinolones: Past, Present, and Future | Clinical Infectious Diseases - Oxford Academic.

- Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story” - ACS Publications.

- Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives - MDPI.

- Quinolone generations: natural history or natural selection? - Oxford Academic.

- The Core Mechanism of Ciprofloxacin's Action on DNA Gyrase: A Technical Guide - Benchchem.

- Characterization of DNA Gyrase Activity and Elucidation of the Impact of Amino Acid Substitution in GyrA on Fluoroquinolone Resistance in Mycobacterium avium - ASM Journals.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. journals.asm.org [journals.asm.org]

7-Hydroxyquinoline-8-carboxylic acid molecular structure and conformation

An in-depth technical analysis of 7-Hydroxyquinoline-8-carboxylic acid (7HQ-8CA), detailing its molecular architecture, conformational dynamics, and its role as a premier model for excited-state proton relay systems.

Introduction to the 7HQ-8CA Scaffold

In the fields of photochemistry and rational drug design, molecules capable of mimicking the proton relay systems found in vital biological processes (such as green fluorescent protein emission or DNA base-pair mutation) are of paramount importance. 7-Hydroxyquinoline-8-carboxylic acid (7HQ-8CA) [CAS: 1146298-53-4] stands out as a highly specialized molecular scaffold. Unlike standard fluorophores, 7HQ-8CA is uniquely pre-organized to undergo an Excited-State Intramolecular Double Proton Transfer (ESIDPT) , acting as a self-contained, light-driven proton relay system.

Molecular Architecture and Conformational Pre-organization

The structural genius of 7HQ-8CA lies in its ground-state (S0) conformational geometry. The molecule exists predominantly in an enol form, stabilized by a highly specific dual intramolecular hydrogen-bonding network :

-

The Primary Relay Node (O-H···N): A hydrogen bond forms between the proton of the 8-carboxylic acid group and the basic nitrogen of the quinoline ring.

-

The Secondary Relay Node (O-H···O): A simultaneous hydrogen bond forms between the 7-hydroxyl proton and the carbonyl oxygen of the adjacent carboxylic acid group.

Mechanistic Causality: This dual H-bond network forces the molecule into a rigid, planar conformation. The carboxylic acid group acts as a structural "bridge," serving simultaneously as a proton donor (to the quinoline nitrogen) and a proton acceptor (from the 7-hydroxyl group). This pre-organization is the critical prerequisite for the ultrafast proton relay mechanism observed upon photoexcitation.

The ESIDPT Mechanism: A Concerted Asynchronous Relay

Upon photoexcitation with UV light (~340 nm), 7HQ-8CA transitions to its first singlet excited state (S1). This triggers a profound redistribution of electron density via an intramolecular charge transfer (ICT) process.

The Thermodynamic Driving Force: In the S1 state, the electron density shifts away from the oxygen atoms and toward the quinoline nitrogen. Consequently, the acidity of the -OH and -COOH protons drastically increases, while the basicity of the pyridyl nitrogen and carbonyl oxygen synchronously spikes.

This massive thermodynamic shift forces the molecule to undergo ESIDPT . Advanced theoretical models and femtosecond spectroscopy reveal that this transfer is concerted but asynchronous . The proton transfer from the carboxylic acid to the nitrogen likely initiates the cascade, instantly polarizing the system and triggering the barrierless transfer of the hydroxyl proton to the carbonyl oxygen. The molecule rapidly relaxes by emitting a photon at ~470 nm from this new quinolinone-like keto tautomer .

Fig 1. Photophysical cycle of 7HQ-8CA demonstrating the ESIDPT proton relay mechanism.

Quantitative Photophysical Data

The structural reorganization from the enol to the keto tautomer results in distinctly measurable photophysical signatures, summarized below:

| Parameter | Value | Mechanistic Causality |

| S0 Absorption Maximum | ~340 nm | Corresponds to the π-π* transition of the ground-state enol conformer. |

| S1 Emission Maximum | ~470 nm | Originates from the quinolinone-like keto tautomer formed post-ESIDPT. |

| Stokes Shift | ~130 nm (~8100 cm⁻¹) | The massive energy gap reflects the severe structural/electronic reorganization. |

| ESIDPT Rate Constant | > (220 fs)⁻¹ | Driven by a barrierless, concerted asynchronous proton relay mechanism. |

| O-H···O Bond Length | ~1.7 - 1.8 Å | Short distance facilitates rapid quantum tunneling of the hydroxyl proton. |

Self-Validating Experimental Protocol for ESIDPT Analysis

To definitively prove that the 470 nm emission is the result of a double proton transfer (and not a single proton transfer or solvent artifact), researchers must employ a self-validating experimental workflow utilizing chemical blocking.

Step 1: Scaffold Preparation and Control Synthesis

-

Target: Purify 7HQ-8CA via recrystallization to remove fluorescent impurities.

-

Self-Validation Controls: Synthesize two structural analogues to break the relay chain:

-

Control A (O-Methylation): Synthesize 7-methoxyquinoline-8-carboxylic acid. This blocks the 7-hydroxyl proton donor site.

-

Control B (Esterification): Synthesize methyl 7-hydroxyquinoline-8-carboxylate. This blocks the 8-carboxylic acid proton donor site.

-

Step 2: Steady-State Spectroscopic Profiling

-

Solvent Selection Causality: Dissolve the samples in a strictly non-polar, aprotic solvent (e.g., anhydrous cyclohexane). Why? Protic solvents (like methanol or water) can form intermolecular hydrogen bonds with 7HQ-8CA, disrupting the internal dual H-bond network and leading to solvent-mediated single proton transfers. Non-polar solvents force the molecule to rely solely on its internal conformation.

-

Measurement: Record UV-Vis absorption (~340 nm) and fluorescence emission spectra. 7HQ-8CA will exhibit the distinct ~470 nm keto emission.

Step 3: Mechanistic Validation via Controls

-

Analyze Control A and Control B under identical conditions.

-

Validation Logic: Because the ESIDPT is a highly cooperative relay, blocking either proton-donating site will completely abort the process. Both Control A and Control B will fail to produce the 470 nm emission, proving that the dual transfer is intrinsically linked and mutually dependent.

Step 4: Ultrafast Time-Resolved Spectroscopy

-

Methodology Causality: Because the ESIDPT occurs in under 220 femtoseconds, standard Time-Correlated Single Photon Counting (TCSPC) lacks the temporal resolution to observe the kinetics. You must utilize femtosecond fluorescence upconversion .

-

Execution: Excite the sample at 340 nm. Monitor the ultrafast decay of the locally excited enol state and the corresponding rise time of the 470 nm keto emission to calculate the intrinsic proton relay rate.

Fig 2. Self-validating experimental workflow for characterizing ESIDPT dynamics in 7HQ-8CA.

Applications in Drug Development and Molecular Probes

Understanding the conformational dynamics of 7HQ-8CA is not merely an academic exercise; it has direct applications in advanced biotechnology:

-

Biomimetic Proton Channels: 7HQ-8CA serves as a highly controllable, small-molecule model for understanding proton transport mechanisms in transmembrane proteins and enzymatic active sites.

-

Microenvironmental Fluorescent Probes: Because the ESIDPT process is highly sensitive to the disruption of its internal hydrogen bonds, 7HQ-8CA derivatives are engineered as fluorescent probes to detect local hydration dynamics, polarity shifts, or the presence of competing hydrogen-bonding analytes in cellular environments.

-

Optoelectronic Molecular Switches: The reversible nature of the tautomerization (returning to the enol form upon ground-state relaxation) makes this scaffold an ideal candidate for developing ultrafast, light-driven molecular switches and logic gates.

References

-

Title: A Genuine Intramolecular Proton Relay System Undergoing Excited-State Double Proton Transfer Reaction Source: The Journal of Physical Chemistry Letters (ACS Publications) URL: [Link]

-

Title: Excited-state proton transfer of 7-hydroxyquinoline in a non-polar medium: Mechanism of triple proton transfer in the hydrogen-bonded system Source: Journal of Molecular Liquids URL: [Link]

photophysical properties of 7-Hydroxyquinoline-8-carboxylic acid

An In-depth Technical Guide to the Photophysical Properties of 7-Hydroxyquinoline-8-carboxylic Acid

Abstract

7-Hydroxyquinoline-8-carboxylic acid (7-HQC-8-CA) is a fascinating heterocyclic compound whose unique molecular architecture—featuring a hydroxyl group, a carboxylic acid moiety, and a quinolinic nitrogen in close proximity—gives rise to a rich and complex set of photophysical behaviors. Central to its character is the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT), specifically a rare dual proton transfer, which dictates its distinct spectroscopic signatures. This technical guide provides a comprehensive exploration of the synthesis, core photophysical properties, environmental influences, and key applications of 7-HQC-8-CA. It is intended for researchers, scientists, and professionals in drug development who seek a deep, mechanistically-grounded understanding of this molecule's potential as a fluorescent probe, metal ion sensor, and functional molecular unit.

Introduction and Molecular Overview

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and photophysical properties.[1][2][3] Within this family, 7-hydroxyquinoline derivatives are particularly notable for their environmentally sensitive fluorescence, often governed by ESIPT.[4][5][6] 7-Hydroxyquinoline-8-carboxylic acid distinguishes itself through the presence of two intramolecular hydrogen bonds: one between the phenolic proton and the carboxylic oxygen (O-H⋯O), and another between a carboxylic proton and the quinolinic nitrogen (O-H⋯N).

This specific arrangement facilitates an excited-state intramolecular double proton transfer (ESIDPT), a cooperative process that results in a significant structural and electronic rearrangement upon photoexcitation.[7][8] The consequence is a dramatic change in the molecule's emission properties, most notably a large Stokes shift, which is the separation between the maximum absorption and emission wavelengths. This characteristic is highly desirable for applications in fluorescence-based sensing and imaging, as it minimizes self-absorption and enhances detection sensitivity.[9]

This guide will dissect the fundamental principles governing the photophysics of 7-HQC-8-CA, detail the experimental methodologies used for its characterization, and explore its applications, particularly in the realm of metal ion detection.

Synthesis of the 7-Hydroxyquinoline-8-carboxylic Acid Scaffold

While numerous methods exist for the synthesis of the core 8-hydroxyquinoline structure, such as the Skraup synthesis from o-aminophenol and glycerol, the introduction of a carboxylic acid group at the 8-position requires a more targeted approach.[10] A common and effective strategy for related compounds is the carboxylation of a pre-formed hydroxyquinoline ring.

One established method involves the reaction of the potassium salt of 8-hydroxyquinoline with carbon dioxide under pressure, a variation of the Kolbe-Schmitt reaction.[11] Although specific literature for the 7-hydroxy isomer is less common, a similar principle would apply, starting from 7-hydroxyquinoline.

Generalized Synthetic Protocol (Kolbe-Schmitt type):

-

Salt Formation: 7-hydroxyquinoline is reacted with a strong base, such as potassium hydroxide, in a suitable solvent (e.g., lower alcohols or aprotic polar solvents like DMF) to form the potassium 7-quinolinate salt.[11]

-

Carboxylation: The resulting salt is thoroughly dried and then subjected to high-pressure carbon dioxide gas at an elevated temperature (typically >150 °C) in an autoclave.[11]

-

Workup and Isolation: After the reaction, the mixture is cooled and dissolved in water. Acidification of the aqueous solution (e.g., with dilute HCl) to a specific pH precipitates the 7-Hydroxyquinoline-8-carboxylic acid product, which can then be isolated by filtration and purified, for instance, by recrystallization.[11]

Core Photophysical Properties and the ESIDPT Mechanism

The photophysical behavior of 7-HQC-8-CA is dominated by the ESIDPT process. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). This excitation event dramatically alters the electronic distribution, increasing the acidity of the phenolic proton and the basicity of the quinolinic nitrogen and carboxylic oxygen.

This charge redistribution strengthens the pre-existing intramolecular hydrogen bonds, creating a favorable potential energy surface for the transfer of two protons.[7] Theoretical studies suggest this double proton transfer is a cooperative, albeit potentially asynchronous, process that occurs on an ultrafast timescale (femtoseconds to picoseconds).[7][8]

The process can be summarized as:

-

Enol (E) form (Ground State): The molecule exists predominantly in its enol tautomeric form.

-

Photoexcitation: Absorption of UV light excites the molecule to the enol excited state (E*).

-

ESIDPT: In the excited state, a rapid double proton transfer occurs, converting the molecule to the keto-tautomer excited state (K*).

-

Fluorescence: The molecule relaxes from the K* state back to the keto ground state (K) by emitting a photon. This emission is significantly red-shifted compared to the absorption.

-

Ground-State Reversal: The unstable keto ground state (K) rapidly reverts to the more stable enol ground state (E), completing the photocycle.

The experimentally observed fluorescence, with a maximum around 470 nm, is attributed to the emission from the keto tautomer formed via this ESIDPT pathway.[7]

Caption: Excited-State Intramolecular Double Proton Transfer (ESIDPT) photocycle.

Influence of Environmental Factors

The photophysical properties of 7-HQC-8-CA are exquisitely sensitive to its local environment, a characteristic that underpins its utility as a sensor.

Solvent Effects (Solvatochromism)

The choice of solvent significantly modulates the ESIPT process and, consequently, the fluorescence output.

-

Aprotic Solvents: In non-polar aprotic solvents, the intramolecular hydrogen bonds are dominant, and the ESIDPT process is generally efficient.

-

Protic Solvents (e.g., Alcohols, Water): Protic solvents can compete for hydrogen bonding with the solute molecule. They can form hydrogen-bonding bridges that may facilitate the proton transfer process.[6][12] However, in some cases, strong solvent interactions can disrupt the intramolecular hydrogen bonds necessary for ESIPT, leading to quenching of the tautomer fluorescence and the appearance of a blue-shifted emission from the local excited enol form.[12]

pH Dependence

The multiple ionizable sites on 7-HQC-8-CA (phenolic hydroxyl, carboxylic acid, and quinolinic nitrogen) make its fluorescence highly pH-dependent.

-

Acidic Conditions: In strongly acidic media, the quinolinic nitrogen is protonated. This protonated species typically exhibits different absorption and emission characteristics, and the ESIPT pathway is often disrupted.

-

Neutral Conditions: The neutral form predominates, exhibiting the characteristic ESIPT fluorescence.

-

Basic Conditions: In alkaline solutions, the phenolic and/or carboxylic protons are removed. Deprotonation of the hydroxyl group prevents ESIPT, as there is no proton to transfer. This often leads to a significant change in the fluorescence, sometimes enhancing the "normal" fluorescence from the anionic species.[13] This pH-dependent switching is a key principle in designing pH sensors.

Applications in Metal Ion Sensing

8-Hydroxyquinoline and its derivatives are renowned for their ability to act as potent metal chelators.[1][2][14] The 8-carboxylic acid derivative is an even stronger chelating agent, forming stable complexes with a variety of metal ions through the phenolic oxygen, the quinolinic nitrogen, and the carboxylic oxygen.

This chelation has a profound effect on the molecule's photophysical properties, a phenomenon often termed Chelation-Enhanced Fluorescence (CHEF).

Mechanism of Sensing:

-

Free Ligand: In the absence of target metal ions, the free 7-HQC-8-CA ligand may exhibit relatively weak fluorescence due to efficient ESIPT or other non-radiative decay pathways.

-

Chelation: Upon binding to a metal ion (e.g., Zn²⁺, Al³⁺), the phenolic proton is displaced, and the molecule's conformation becomes more rigid.

-

Fluorescence "Turn-On": The coordination to the metal ion inhibits the ESIPT process. This blockage of a major non-radiative decay channel causes a significant enhancement of the fluorescence quantum yield, leading to a "turn-on" response.[1][3] The increased rigidity of the complex also contributes to the reduction of non-radiative decay from vibrational relaxation.

This selective and sensitive fluorescence enhancement makes 7-HQC-8-CA and its analogs excellent candidates for developing fluorescent probes for detecting biologically and environmentally important metal ions.[1][9]

Caption: Mechanism of fluorescence turn-on sensing for metal ions.

Experimental Methodologies

Steady-State and Time-Resolved Spectroscopy

Characterizing the photophysical properties of 7-HQC-8-CA involves a suite of spectroscopic techniques.

Caption: Standard workflow for photophysical characterization.

Protocol: Relative Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the emission process. It can be determined relative to a well-characterized standard.

Objective: To determine the fluorescence quantum yield of 7-HQC-8-CA in a given solvent using Quinine Sulfate as a standard.

Materials:

-

Fluorometer

-

1 cm path length quartz cuvettes

-

7-Hydroxyquinoline-8-carboxylic acid (sample)

-

Quinine sulfate (standard, Φ = 0.54 in 0.1 M H₂SO₄)

-

High-purity solvent (for sample)

-

0.1 M Sulfuric acid (for standard)

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of the sample and the standard.

-

Prepare Dilutions: Prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure Absorbance: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the chosen excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectrum for each solution using the same excitation wavelength. Ensure experimental settings (e.g., slit widths) are identical for all measurements.

-

Integrate Emission: Calculate the integrated area under the emission curve for each spectrum.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to the quantum yield.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_s and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

n_s and n_std are the refractive indices of the sample and standard solvents, respectively.

-

Quantitative Data Summary

The following table summarizes typical photophysical data for 7-hydroxyquinoline derivatives, illustrating the principles discussed. Note: Specific values for 7-HQC-8-CA may vary and should be determined experimentally.

| Compound System | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Key Feature |

| 7-HQ in Methanol[15] | ~350 | ~378, 525 | >10,000 (for T) | Dual emission from Enol (N) and Tautomer (T*) |

| 7-HQC-8-CA (Theoretical/Expected)[7] | ~360-380 | ~470 | >7,000 | Strong emission from ESIDPT-generated keto tautomer |

| 8-HQ (generic) | ~320 | ~510 | >12,000 | Weak fluorescence, efficient non-radiative decay |

| 8-HQ-Metal Complex[1] | ~370 | ~520 | ~9,000 | Chelation-Enhanced Fluorescence (CHEF) |

Conclusion

7-Hydroxyquinoline-8-carboxylic acid is a photophysically rich molecule whose behavior is a textbook example of excited-state dynamics governed by intramolecular proton transfer. The cooperative ESIDPT mechanism endows it with a large Stokes shift and high sensitivity to its environment, making it a powerful molecular tool. Its robust metal-chelating ability, coupled with a clear CHEF response, positions it as a highly promising scaffold for the design of next-generation fluorescent sensors for applications in analytical chemistry, environmental monitoring, and biomedical diagnostics. A thorough understanding of the interplay between its structure, the ESIDPT process, and environmental factors is paramount for harnessing its full potential.

References

-

Excited-state proton transfer of 7-hydroxyquinoline in a non-polar medium: Mechanism of triple proton transfer in the hydrogen-bonded system | Request PDF - ResearchGate. Available at: [Link]

-

Photo physical properties of 8-hydroxy quinoline. Available at: [Link]

-

7-Hydroxyquinoline-8-carbaldehydes. 1. Ground- and Excited-State Long-Range Prototropic Tautomerization | The Journal of Physical Chemistry A. Available at: [Link]

-

8-Hydroxyquinoline-7-carboxylic acid - Chem-Impex. Available at: [Link]

-

Spectroscopic Properties of 7-Hydroxyquinoline in Polymeric Matrices - ResearchGate. Available at: [Link]

-

Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects | The Journal of Physical Chemistry B. Available at: [Link]

-

8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Available at: [Link]

-

Long-Range Proton Transfer in 7-Hydroxy-Quinoline-Based Azomethine Dyes: A Hidden Reason for the Low Efficiency - PMC. Available at: [Link]

-

Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous Solution - ResearchGate. Available at: [Link]

-

ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC. Available at: [Link]

-

Ground-State Tautomerism and Excited-State Proton Transfer in 7-Hydroxy-4-methyl-8-((phenylimino)methyl)-2H-chromen-2-one as a Potential Proton Crane - MDPI. Available at: [Link]

-

Photophysical Study of 7-Hydroxyquinoline in Polymers | PDF | Spectral Line - Scribd. Available at: [Link]

-

8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope | Journal of the American Chemical Society. Available at: [Link]

-

The Effect of Solvent and pH on the Fluorescence Excitation and Emission Spectra of Solutions Containing Fluorescein - ResearchGate. Available at: [Link]

-

Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications - UCI Department of Chemistry. Available at: [Link]

-

Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. - SciSpace. Available at: [Link]

- JP2590206B2 - Method for producing 8-hydroxyquinoline-7-carboxylic acid - Google Patents.

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available at: [Link]

-

An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution | ACS Omega. Available at: [Link]

-

Excited-State Intramolecular Proton Transfer: A Short Introductory Review - MDPI. Available at: [Link]

- US2561553A - Process for the manufacture of 8-hydroxy quinoline - Google Patents.

-

A highly stable 8-hydroxyquinolinate-based metal–organic framework as a selective fluorescence sensor for Fe3+, Cr2O72− and nitroaromatic explosives - Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Available at: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available at: [Link]

-

Investigation of 8-hydroxyquinoline by quantum-mechanical modeling and visible absorption spectroscopy | Request PDF - ResearchGate. Available at: [Link]

-

Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Available at: [Link]

-

8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope | Journal of the American Chemical Society. Available at: [Link]

-

Research and Reviews: Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. US2561553A - Process for the manufacture of 8-hydroxy quinoline - Google Patents [patents.google.com]

- 11. JP2590206B2 - Method for producing 8-hydroxyquinoline-7-carboxylic acid - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemimpex.com [chemimpex.com]

- 15. researchgate.net [researchgate.net]

Application Note: 8-Hydroxyquinoline-7-Carboxylic Acid as a Fluorescent Probe for Zinc

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Areas: Metallobiology, Live-Cell Imaging, Bioconjugation, and High-Throughput Screening

Introduction & Scientific Context

Labile zinc (Zn²⁺) is a critical secondary messenger in cellular biology, playing pivotal roles in neurotransmission, immune function, and the regulation of metalloenzymes. However, tracking transient, unbound Zn²⁺ pools in live biological systems requires highly selective and sensitive tools [1].

While traditional 8-hydroxyquinoline (8-HQ) is a privileged scaffold for metal sensing, 8-hydroxyquinoline-7-carboxylic acid (8-HQC) offers distinct advantages for modern drug development and molecular biology. The addition of the 7-carboxylic acid moiety serves two critical functions:

-

Bioconjugation Handle: The free carboxyl group allows for straightforward EDC/NHS coupling to target peptides, antibodies, or organelle-directing sequences (e.g., tripodal mitochondrial targeting peptides) without disrupting the bidentate N,O-coordination site required for zinc chelation [2].

-

Enhanced Pharmacokinetics: 8-HQC demonstrates remarkably low cytotoxicity and high stability in human plasma and liver microsomal studies, making it an ideal candidate for both in vitro assays and in vivo imaging [3].

Photophysical & Chemical Properties

The utility of 8-HQC relies on its predictable photophysical response to zinc coordination. Quantitative data for the probe's performance is summarized below to aid in experimental design and filter selection.

| Property | Value | Experimental & Clinical Relevance |

| Target Analyte | Labile Zn²⁺ | Highly selective over abundant cellular cations (Ca²⁺, Mg²⁺, Na⁺, K⁺). |

| Excitation Maximum (λex) | ~380 – 400 nm | Compatible with standard DAPI or specialized UV/Violet filter sets. |

| Emission Maximum (λem) | ~490 – 510 nm | Emits in the green spectrum; easily distinguishable from blue autofluorescence. |

| Quantum Yield (Φ) | ~0.26 (Zn-bound) | Provides a robust signal-to-noise ratio in aqueous media[4]. |

| Binding Stoichiometry | 1:1 or 2:1 (Probe:Zn) | Concentration-dependent; 2:1 complexes often form at high probe concentrations. |

| Mechanism of Action | CHEF / ESIPT Inhibition | Fluorescence is strictly dependent on metal-induced structural rigidity [5]. |

Mechanistic Pathway: The Causality of Fluorescence

To trust a fluorescent probe, one must understand the quantum mechanical causality behind its signal. 8-HQC operates via the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) and the induction of Chelation-Enhanced Fluorescence (CHEF) [5].

In the apo-state (metal-free), the proton on the 8-hydroxyl group forms a strong intramolecular hydrogen bond with the quinoline nitrogen. Upon photon excitation, this proton rapidly transfers to the nitrogen (ESIPT), leading to non-radiative decay and a quenched (dark) state. When Zn²⁺ is introduced, it coordinates with the nitrogen and oxygen atoms, displacing the proton. This coordination rigidifies the molecular structure, completely blocking the ESIPT pathway and forcing the molecule to release energy via photon emission (fluorescence).

Figure 1: Chelation-Enhanced Fluorescence (CHEF) mechanism of 8-HQC upon Zinc binding.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific chelators and ionophores, researchers can definitively prove that the observed fluorescence is a direct result of intracellular zinc, rather than artifactual binding or autofluorescence [1].

Protocol A: Preparation of Probe and Calibration Solutions

Causality Insight: 8-HQC is highly sensitive to trace environmental metals. Standard laboratory water often contains enough background zinc to pre-activate the probe. Using Chelex-treated buffers is mandatory for establishing a true zero-fluorescence baseline.

-

Stock Solution: Dissolve 8-HQC in anhydrous DMSO to create a 10 mM stock. Store in aliquots at -20°C, protected from light.

-

Assay Buffer: Prepare a 50 mM HEPES buffer (pH 7.4) containing 100 mM KNO₃. Pass the buffer through a Chelex-100 resin column to strip trace heavy metals.

-

Probe Dilution: Dilute the stock to a working concentration of 5–10 µM in the Chelex-treated buffer immediately before use.

Protocol B: Live-Cell Imaging of Intracellular Zinc

-

Cell Preparation: Seed target cells (e.g., HEK293 or HeLa) in glass-bottom confocal dishes and culture until 70-80% confluent.

-

Probe Loading: Wash cells twice with metal-free PBS. Incubate cells with 5 µM 8-HQC in serum-free media for 30 minutes at 37°C. Note: Serum contains high levels of albumin, which binds zinc and can sequester the probe extracellularly.

-

Washing: Wash cells three times with PBS to remove unbound extracellular probe, which would otherwise create high background noise.

-

Imaging: Transfer cells to a confocal microscope equipped with a live-cell environmental chamber. Image using an excitation wavelength of 380–400 nm and collect emission at 490–530 nm.

Figure 2: Standard workflow for live-cell imaging of labile zinc using 8-HQC, including critical validation controls.

Data Interpretation & Self-Validation Controls

To ensure the trustworthiness of the assay, raw fluorescence data must be bracketed by maximum ( Fmax ) and minimum ( Fmin ) control states.

-

Establishing Fmax (Positive Control): Add 50 µM ZnSO₄ and 5 µM Pyrithione (a zinc ionophore) directly to the imaging dish. Pyrithione forcefully shuttles extracellular zinc across the lipid bilayer, saturating all intracellular 8-HQC. This proves the probe was successfully internalized and is capable of fluorescing.

-

Establishing Fmin (Negative Control): Add 50 µM TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine). TPEN is a highly cell-permeable, high-affinity heavy metal chelator ( Kd for Zn²⁺ ≈ 10−15 M). It will strip zinc away from 8-HQC, causing immediate fluorescence quenching [1]. If the signal does not drop upon TPEN addition, the observed fluorescence is an artifact (e.g., autofluorescence or probe aggregation).

-

pH Sensitivity: 8-HQC relies on the deprotonation of its hydroxyl group. If the intracellular or buffer pH drops below 6.0, the quinoline nitrogen becomes protonated, preventing zinc coordination and resulting in a false negative. Always verify the pH of your experimental system.

References

-

BIOCHEMISTRY OF MOBILE ZINC AND NITRIC OXIDE REVEALED BY FLUORESCENT SENSORS Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

IRON CHELATOR AND FLUOROPHORE PEPTIDE BIOCONJUGATES FOR THE STUDY OF CELLULAR IRON METABOLISM Source: University of New Hampshire Scholars Repository URL:[Link](Note: Demonstrates the bioconjugation utility of 8-hydroxyquinoline-7-carboxylic acid).

-

Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor Source: PubMed (Chem Biol Drug Des. 2021) URL:[Link]

-

Photophysical Properties of Metal Complexes with Bis-(8-hydroxyquinoline) Open Chain Crown Ether Source: Acta Physico-Chimica Sinica URL:[Link]

-

ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex Source: ACS Omega URL:[Link]

Protocol for the Synthesis of 8-Hydroxyquinoline-7-Carboxylic Acid Derivatives

An Application Note for Researchers and Drug Development Professionals

A Technical Guide for Navigating Key Synthetic Pathways and Optimizations

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antineurodegenerative properties.[1][2][3] The potent metal-chelating ability of the 8-HQ nucleus is central to many of its biological functions.[1][2] The introduction of a carboxylic acid moiety at the 7-position provides a crucial synthetic handle for creating extensive libraries of novel compounds through amide bond formation and other derivatizations. For instance, an 8-hydroxyquinoline derivative with a carboxylic acid at the 7-position has been shown to reverse amoxicillin resistance in certain bacteria, highlighting the therapeutic potential of this specific substitution.[4]

This guide provides a detailed overview of the primary synthetic strategies for constructing 8-hydroxyquinoline-7-carboxylic acid derivatives. It emphasizes the causality behind experimental choices, offers detailed protocols for core reactions, and provides troubleshooting insights for common challenges encountered in the laboratory.

Core Synthetic Strategies: Building the Quinoline Framework

The synthesis of 8-hydroxyquinoline derivatives is primarily achieved through several classic named reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

The Skraup and Doebner-von Miller Reactions

These related methods are foundational for quinoline synthesis, involving the reaction of an aniline derivative with an α,β-unsaturated carbonyl compound under strong acid catalysis.[5] The Doebner-von Miller reaction is a more general version of the Skraup synthesis.

-

Causality and Mechanism: The reaction typically proceeds through a 1,4-Michael addition of the aniline to the α,β-unsaturated system. This is followed by an acid-catalyzed cyclization, dehydration, and a final oxidation step to yield the aromatic quinoline ring. The oxidizing agent can be the nitrobenzene co-reactant (in the classic Skraup synthesis) or even a Schiff base intermediate.[6]

-

Challenges: The classic Skraup synthesis is notoriously vigorous and can be difficult to control due to its highly exothermic nature.[7] This can lead to the formation of polymeric byproducts (tar), significantly reducing the yield and complicating purification.[7]

-

Modern Optimization: The use of milder catalysts, such as nickel(II) oxide in a mixture of sulfuric and acetic acids, allows the reaction to proceed at lower temperatures (70-90°C). This approach dramatically reduces byproduct formation and can increase yields to over 85%.[7]

The Friedländer Synthesis

The Friedländer synthesis offers a more convergent and often milder alternative. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester).[7][8]

-

Causality and Mechanism: The reaction is catalyzed by either acid or base and involves an initial aldol-type condensation to form a chalcone-like intermediate, followed by an intramolecular cyclization and dehydration to form the quinoline ring.

-